N-cyclopropyl-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide
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Overview
Description
N-cyclopropyl-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of pyrazolecarboxamides and is characterized by the presence of a cyclopropyl group, a difluoromethyl group, and a methylpyrazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents such as cyclopropylmagnesium bromide or cyclopropylboronic acid.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be added using difluoromethylation reagents like difluoromethyl iodide or difluoromethyl sulfone.
Pyrazole Formation: The pyrazole ring can be synthesized through a condensation reaction between a hydrazine derivative and a β-diketone.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-cyclopropyl-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. For example, it may inhibit mitogen-activated protein kinase 14 (MAPK14), leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-3-(difluoromethyl)-2-fluorobenzenemethanamine
- N-cyclopropyl-3-(difluoromethyl)-2-fluorobenzenemethanamine
Uniqueness
N-cyclopropyl-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group enhances its metabolic stability, while the cyclopropyl group contributes to its rigidity and binding affinity .
Properties
IUPAC Name |
N-cyclopropyl-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O/c1-14-4-6(7(13-14)8(10)11)9(15)12-5-2-3-5/h4-5,8H,2-3H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKJZBNAEHQQMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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